molecular formula C16H26BNO3 B13979532 [3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid

[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid

Cat. No.: B13979532
M. Wt: 291.2 g/mol
InChI Key: KCCPIBUJAKLANB-UHFFFAOYSA-N
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Description

[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid is a boronic acid derivative with a complex structure that includes a tert-butyl group, an ethylamino group, and a methyl-oxopropan-2-yl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid typically involves multi-step organic reactions. One common approach is to start with the corresponding phenylboronic acid and introduce the tert-butyl group through Friedel-Crafts alkylation. The ethylamino and methyl-oxopropan-2-yl groups can be introduced through subsequent amination and acylation reactions, respectively. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the methyl-oxopropan-2-yl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used in the development of boron-containing drugs.

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. This compound may be investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of [3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, depending on the specific enzyme or receptor targeted.

Properties

Molecular Formula

C16H26BNO3

Molecular Weight

291.2 g/mol

IUPAC Name

[3-tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid

InChI

InChI=1S/C16H26BNO3/c1-7-18-14(19)16(5,6)12-8-11(15(2,3)4)9-13(10-12)17(20)21/h8-10,20-21H,7H2,1-6H3,(H,18,19)

InChI Key

KCCPIBUJAKLANB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C(=O)NCC)C(C)(C)C)(O)O

Origin of Product

United States

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